molecular formula C22H27FN4O2 B8262839 5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione

Cat. No.: B8262839
M. Wt: 398.5 g/mol
InChI Key: NRYLFPZJDUZNJY-UHFFFAOYSA-N
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Description

5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a hexahydropyrroloazepine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione involves multiple steps, including the formation of the piperazine ring and the incorporation of the fluorophenyl group. The synthetic route typically starts with the preparation of the hexahydropyrroloazepine core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the addition of the fluorophenyl group under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction parameters.

Chemical Reactions Analysis

5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a tool for studying biological processes, particularly those involving neurotransmitter systems due to its structural similarity to certain neurotransmitter analogs.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione include:

    1-Methyl-5-[3-[4-(4-chlorophenyl)piperazino]propyl]-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-Methyl-5-[3-[4-(4-bromophenyl)piperazino]propyl]-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    1-Methyl-5-[3-[4-(4-methylphenyl)piperazino]propyl]-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepine-4,8-dione: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific fluorophenyl group, which can influence its binding affinity and selectivity for certain molecular targets, potentially leading to distinct biological effects.

Properties

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11H,2,8-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYLFPZJDUZNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of Compound 6 (611 mg, 2.4 mmole), 1-(4-fluorophenyl)piperazine (649 mg, 3.6 mmole), potassium carbonate (498 mg, 3.6 mmole) and sodium iodide (720 mg, 4.8 mmole) in acetonitrile (30 ml) was refluxed for 38 hours.
Quantity
611 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
498 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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